molecular formula C9H15BrO2 B13296396 3-[(2-Bromocyclohexyl)oxy]oxetane

3-[(2-Bromocyclohexyl)oxy]oxetane

Cat. No.: B13296396
M. Wt: 235.12 g/mol
InChI Key: RMZIXJQBWFZZHI-UHFFFAOYSA-N
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Description

3-[(2-Bromocyclohexyl)oxy]oxetane is an organic compound with the molecular formula C9H15BrO2. It is a derivative of oxetane, a four-membered cyclic ether, and contains a bromocyclohexyl group attached to the oxetane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Bromocyclohexyl)oxy]oxetane typically involves the reaction of 2-bromocyclohexanol with oxetane under specific conditions. One common method is to use a base such as sodium hydride to deprotonate the hydroxyl group of 2-bromocyclohexanol, followed by the addition of oxetane to form the desired product. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Bromocyclohexyl)oxy]oxetane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromocyclohexyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the bromocyclohexyl group can lead to the formation of cyclohexyl derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of cyclohexyl derivatives.

Scientific Research Applications

3-[(2-Bromocyclohexyl)oxy]oxetane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Potential use in the development of bioactive compounds due to its ability to interact with biological molecules.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(2-Bromocyclohexyl)oxy]oxetane involves its reactivity with various nucleophiles and electrophiles. The bromine atom in the bromocyclohexyl group is a key site for nucleophilic substitution reactions, while the oxetane ring can undergo ring-opening reactions under specific conditions. These reactions allow the compound to interact with and modify other molecules, making it a versatile intermediate in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

    3-Bromooxetane: Similar in structure but lacks the cyclohexyl group.

    3-[(2-Bromocyclooctyl)oxy]oxetane: Contains a larger cyclooctyl group instead of the cyclohexyl group.

    3-Oximinooxetane: Contains an oxime group instead of the bromocyclohexyl group.

Uniqueness

3-[(2-Bromocyclohexyl)oxy]oxetane is unique due to the presence of both the oxetane ring and the bromocyclohexyl group. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic applications that other similar compounds may not be suitable for .

Properties

Molecular Formula

C9H15BrO2

Molecular Weight

235.12 g/mol

IUPAC Name

3-(2-bromocyclohexyl)oxyoxetane

InChI

InChI=1S/C9H15BrO2/c10-8-3-1-2-4-9(8)12-7-5-11-6-7/h7-9H,1-6H2

InChI Key

RMZIXJQBWFZZHI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)OC2COC2)Br

Origin of Product

United States

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